molecular formula C12H16O2 B13913022 3-[(1S)-1-benzyloxyethyl]oxetane

3-[(1S)-1-benzyloxyethyl]oxetane

Katalognummer: B13913022
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: JQBTXGLJCHTVDG-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1S)-1-benzyloxyethyl]oxetane is an organic compound with the molecular formula C₁₂H₁₆O₂. It features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxyethyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin. For example, the reaction of an epoxide with a base can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1S)-1-benzyloxyethyl]oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-[(1S)-1-benzyloxyethyl]oxetane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(1S)-1-benzyloxyethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1S)-1-benzyloxyethyl]oxetane is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-[(1S)-1-phenylmethoxyethyl]oxetane

InChI

InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI-Schlüssel

JQBTXGLJCHTVDG-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](C1COC1)OCC2=CC=CC=C2

Kanonische SMILES

CC(C1COC1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.